molecular formula C16H12F6N4O B11103812 4-[2-amino-3-cyano-6-methyl-4,4-bis(trifluoromethyl)pyridin-1(4H)-yl]benzamide

4-[2-amino-3-cyano-6-methyl-4,4-bis(trifluoromethyl)pyridin-1(4H)-yl]benzamide

Cat. No.: B11103812
M. Wt: 390.28 g/mol
InChI Key: UTLKAWYFHJSKQV-UHFFFAOYSA-N
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Description

4-[2-AMINO-3-CYANO-6-METHYL-4,4-BIS(TRIFLUOROMETHYL)-1(4H)-PYRIDINYL]BENZAMIDE is a complex organic compound featuring a pyridine ring substituted with amino, cyano, and methyl groups, as well as two trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-AMINO-3-CYANO-6-METHYL-4,4-BIS(TRIFLUOROMETHYL)-1(4H)-PYRIDINYL]BENZAMIDE typically involves multi-step organic reactions. One common approach is the cyanoacetylation of amines, which involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at elevated temperatures, followed by overnight stirring at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[2-AMINO-3-CYANO-6-METHYL-4,4-BIS(TRIFLUOROMETHYL)-1(4H)-PYRIDINYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to convert certain functional groups, such as nitro groups, into amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to replace specific substituents on the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents onto the pyridine ring.

Mechanism of Action

The mechanism of action of 4-[2-AMINO-3-CYANO-6-METHYL-4,4-BIS(TRIFLUOROMETHYL)-1(4H)-PYRIDINYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyanoacetamide derivatives and pyridine-based compounds with various substituents. Examples include:

Uniqueness

4-[2-AMINO-3-CYANO-6-METHYL-4,4-BIS(TRIFLUOROMETHYL)-1(4H)-PYRIDINYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H12F6N4O

Molecular Weight

390.28 g/mol

IUPAC Name

4-[2-amino-3-cyano-6-methyl-4,4-bis(trifluoromethyl)pyridin-1-yl]benzamide

InChI

InChI=1S/C16H12F6N4O/c1-8-6-14(15(17,18)19,16(20,21)22)11(7-23)12(24)26(8)10-4-2-9(3-5-10)13(25)27/h2-6H,24H2,1H3,(H2,25,27)

InChI Key

UTLKAWYFHJSKQV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(C(=C(N1C2=CC=C(C=C2)C(=O)N)N)C#N)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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